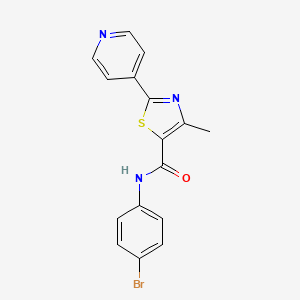

N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

CAS No.: 321430-19-7

Cat. No.: VC7212518

Molecular Formula: C16H12BrN3OS

Molecular Weight: 374.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321430-19-7 |

|---|---|

| Molecular Formula | C16H12BrN3OS |

| Molecular Weight | 374.26 |

| IUPAC Name | N-(4-bromophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H12BrN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | FMMTWTBXGBHVFS-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a methyl group and at the 2-position with a pyridinyl group. The 5-position of the thiazole is functionalized with a carboxamide group linked to a 4-bromophenyl moiety . Key structural attributes include:

-

Thiazole Core: Enhances electronic delocalization and stability.

-

4-Bromophenyl Group: Introduces steric bulk and potential halogen bonding interactions.

-

Pyridinyl Substituent: Contributes to π-π stacking and hydrogen bonding capabilities.

The InChIKey (FMMTWTBXGBHVFS-UHFFFAOYSA-N) and SMILES (CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Br) notations provide precise descriptors for its stereochemical configuration.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂BrN₃OS |

| Molecular Weight | 374.26 g/mol |

| IUPAC Name | N-(4-bromophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |

| Solubility | Not experimentally determined |

| Melting/Boiling Points | Data unavailable |

The bromine atom (atomic mass 79.9 g/mol) contributes significantly to the molecular weight, while the pyridinyl and thiazole rings likely confer limited aqueous solubility due to hydrophobic interactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide involves multi-step organic reactions, typically including:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-haloacids. For example, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylic acid may serve as an intermediate.

-

Amidation: Reaction of the carboxylic acid intermediate with 4-bromoaniline using coupling agents like EDCl/HOBt or via acyl chloride formation (e.g., using thionyl chloride) .

-

Purification: Column chromatography or recrystallization to isolate the final product.

A representative reaction scheme is:

Yields for analogous thiazole-carboxamide syntheses range from 43% to 94%, depending on reaction conditions .

Optimization Challenges

-

Steric Hindrance: Bulky substituents (e.g., bromophenyl) may slow amidation kinetics.

-

Byproduct Formation: Competing reactions at the pyridinyl nitrogen require careful temperature control.

Biological Activities and Mechanisms

Anticancer Properties

Thiazole derivatives are known to target cyclin-dependent kinases (CDKs) and tubulin polymerization. For instance, analogs like N-(2,6-dimethylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide inhibit CDK2/cyclin E with IC₅₀ values of 0.8–1.2 μM. The pyridinyl group in the subject compound may facilitate hydrogen bonding with kinase ATP-binding pockets.

Enzyme Inhibition

The carboxamide group can act as a hydrogen bond donor/acceptor, potentially inhibiting enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase. Molecular docking studies of similar compounds show binding energies of −8.2 to −9.6 kcal/mol against DHFR .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| N-(2,6-Dimethylphenyl) analog | Methyl groups on phenyl ring | CDK inhibition (IC₅₀: 0.8 μM) |

| N-(2,4-Dimethoxyphenyl) analog | Methoxy substituents | Antimicrobial (MIC: 4 μg/mL) |

| N-(2-Bromophenyl) analog | Bromine at ortho position | Tubulin disruption (EC₅₀: 3 μM) |

The 4-bromophenyl substituent in the subject compound likely enhances target selectivity compared to smaller halogenated analogs .

Future Directions

-

Activity Profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

-

ADMET Studies: Predictive modeling of absorption, distribution, and toxicity using tools like SwissADME.

-

Structural Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume